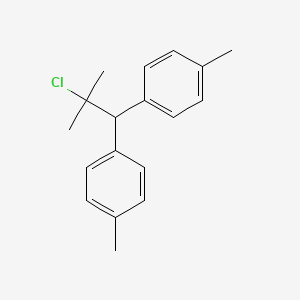
1,1'-(2-Chloro-2-methylpropane-1,1-diyl)bis(4-methylbenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(2-Chloro-2-methylpropane-1,1-diyl)bis(4-methylbenzene) is an organic compound characterized by the presence of a chloro-substituted propane core flanked by two methylbenzene (toluene) groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(2-Chloro-2-methylpropane-1,1-diyl)bis(4-methylbenzene) typically involves the reaction of 2-chloro-2-methylpropane with 4-methylbenzene under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The process may include steps such as purification and isolation to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions: 1,1’-(2-Chloro-2-methylpropane-1,1-diyl)bis(4-methylbenzene) can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other related compounds.
Scientific Research Applications
1,1’-(2-Chloro-2-methylpropane-1,1-diyl)bis(4-methylbenzene) has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1,1’-(2-Chloro-2-methylpropane-1,1-diyl)bis(4-methylbenzene) exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chloro group and the methylbenzene moieties play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The specific pathways involved depend on the context of its application, whether in chemical synthesis, biological studies, or industrial processes.
Comparison with Similar Compounds
- 1,2-Dichloro-2-methylpropane
- 1-Chloro-2-methylpropene
- 1,3-Dichloro-2-(chloromethyl)-2-methylpropane
Comparison: 1,1’-(2-Chloro-2-methylpropane-1,1-diyl)bis(4-methylbenzene) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns, stability, and potential applications. For instance, the presence of two methylbenzene groups can enhance its solubility in organic solvents and influence its interactions with other molecules.
This detailed article provides a comprehensive overview of 1,1’-(2-Chloro-2-methylpropane-1,1-diyl)bis(4-methylbenzene), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
62897-71-6 |
|---|---|
Molecular Formula |
C18H21Cl |
Molecular Weight |
272.8 g/mol |
IUPAC Name |
1-[2-chloro-2-methyl-1-(4-methylphenyl)propyl]-4-methylbenzene |
InChI |
InChI=1S/C18H21Cl/c1-13-5-9-15(10-6-13)17(18(3,4)19)16-11-7-14(2)8-12-16/h5-12,17H,1-4H3 |
InChI Key |
BELJHOMTPNEIDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)C(C)(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















